molecular formula C12H19N3O3S B2586447 2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034434-18-7

2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2586447
CAS No.: 2034434-18-7
M. Wt: 285.36
InChI Key: AWCKQVKHWTVKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a chemical compound that features a pyrrolidine ring bonded to a pyrimidine ring through an oxygen atom. The butylsulfonyl group attached to the pyrrolidine ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the following steps:

    Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through cyclization reactions involving suitable precursors.

    Attachment of Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation reactions using reagents like butylsulfonyl chloride.

    Coupling with Pyrimidine Ring: The final step involves coupling the pyrrolidine intermediate with a pyrimidine derivative through an ether linkage, often facilitated by base catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the butylsulfonyl group.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine compounds with various functional groups.

Scientific Research Applications

2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The butylsulfonyl group may enhance its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents.

    Pyrimidine Derivatives: Compounds with pyrimidine rings but varying functional groups.

Uniqueness: 2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of the butylsulfonyl group and the ether linkage between the pyrrolidine and pyrimidine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-butylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-2-3-9-19(16,17)15-8-5-11(10-15)18-12-13-6-4-7-14-12/h4,6-7,11H,2-3,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCKQVKHWTVKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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